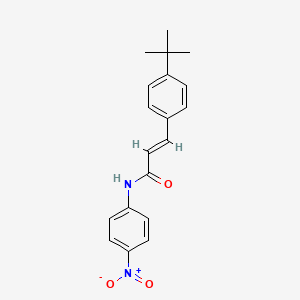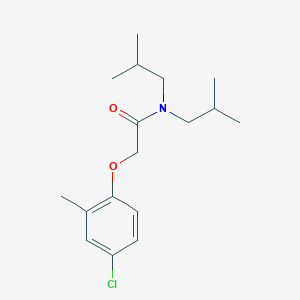
(2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide
Übersicht
Beschreibung
(2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a tert-butyl group and a nitrophenyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The tert-butyl and nitrophenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tert-butyl group can influence the compound’s steric properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-methylphenyl)-N-(4-nitrophenyl)prop-2-enamide
- (2E)-3-(4-tert-butylphenyl)-N-(4-aminophenyl)prop-2-enamide
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)20-16-9-11-17(12-10-16)21(23)24/h4-13H,1-3H3,(H,20,22)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKSYNGIHLWFJ-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B3914351.png)
![2-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B3914364.png)
![(5-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B3914369.png)

![8-(4-ETHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3914381.png)
![butyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B3914383.png)
![N-[(FURAN-2-YL)METHYL]-2-PHENYLBUTANAMIDE](/img/structure/B3914385.png)
![Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3914390.png)
![N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-phenoxy-N-phenylacetamide](/img/structure/B3914396.png)
![4-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3914397.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3914411.png)
![N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3914435.png)
![3-(3-hydroxyisoxazol-5-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpropanamide](/img/structure/B3914439.png)
